molecular formula C7H5F3INO B1447629 3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine CAS No. 1806421-20-4

3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1447629
CAS No.: 1806421-20-4
M. Wt: 303.02 g/mol
InChI Key: HYPBHKBHPFYFOE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₇H₅F₃INO and exhibits a molecular weight of 303.02 grams per mole. The compound is systematically designated under the Chemical Abstracts Service registry number 1806421-20-4, with the corresponding MDL number MFCD28800437. The SMILES notation for this molecule is represented as FC(C1=NC=C(OC)C=C1I)(F)F, which precisely describes the connectivity and spatial arrangement of atoms within the structure.

The nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming substituted pyridine derivatives. The pyridine ring serves as the parent structure, with numerical designations indicating the positions of substituents. The iodine atom occupies the 3-position, the methoxy group is located at the 5-position, and the trifluoromethyl group is attached to the 2-position of the pyridine ring. This specific substitution pattern creates a unique electronic environment that distinguishes it from other positional isomers within the trifluoromethylpyridine family.

The structural characteristics of this compound can be systematically compared with related compounds through the following data table:

Compound CAS Number Molecular Formula Molecular Weight Iodine Position Methoxy Position Trifluoromethyl Position
This compound 1806421-20-4 C₇H₅F₃INO 303.02 3 5 2
5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine 1803797-15-0 C₇H₅F₃INO 303.02 5 3 2
3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine 503184-34-7 C₇H₅F₃INO 303.02 3 6 2

Historical Development in Heterocyclic Chemistry

The development of trifluoromethylpyridine derivatives represents a significant advancement in the evolution of heterocyclic chemistry, building upon the foundational discovery of pyridine itself. Pyridine was first isolated by Scottish scientist Thomas Anderson in 1849 during his examination of substances obtained through high-temperature heating of animal bones. Anderson's isolation of this nitrogen-containing heterocycle marked the beginning of systematic studies into pyridine chemistry, leading to the eventual development of sophisticated derivatives such as this compound.

The introduction of fluorine-containing substituents into heterocyclic systems emerged as a distinct field of study during the mid-20th century, driven by the recognition that fluorine atoms could dramatically alter the biological and physicochemical properties of organic molecules. The trifluoromethyl group, in particular, gained prominence due to its unique combination of electronic and steric effects. Research into trifluoromethylpyridine derivatives accelerated significantly with the development of efficient synthetic methodologies for introducing trifluoromethyl groups into pyridine rings.

The systematic exploration of multi-substituted trifluoromethylpyridines, including compounds bearing both halogen and alkoxy substituents, represents a more recent development in heterocyclic chemistry. The synthesis of this compound and related compounds has been facilitated by advances in regioselective functionalization techniques and the availability of specialized fluorinated building blocks. These developments have enabled chemists to access complex substitution patterns that were previously difficult or impossible to achieve through conventional synthetic approaches.

The historical progression of trifluoromethylpyridine chemistry demonstrates the iterative nature of scientific advancement, where each new synthetic methodology and structural insight builds upon previous discoveries. The current availability of compounds such as this compound reflects decades of methodological development in fluorine chemistry, heterocyclic synthesis, and organometallic catalysis.

Positional Isomerism in Trifluoromethylpyridine Derivatives

Positional isomerism in trifluoromethylpyridine derivatives presents a fascinating study in structure-activity relationships and physicochemical property modulation. The pyridine ring system offers multiple positions for substitution, and the specific placement of substituents such as iodine, methoxy, and trifluoromethyl groups can dramatically influence the overall molecular behavior. The comparison between this compound and its positional isomers reveals the profound impact that substitution patterns can have on molecular properties.

The electronic effects of substituent positioning become particularly evident when examining the various isomers of iodo-methoxy-trifluoromethylpyridines. The 3-iodo-5-methoxy-2-(trifluoromethyl) substitution pattern creates a unique electronic distribution that differs significantly from the 5-iodo-3-methoxy-2-(trifluoromethyl) arrangement found in related compounds. These differences in electronic structure translate into variations in reactivity, stability, and potential biological activity.

Research into zinc complexes containing trifluoromethylpyridine carboxylic acid ligands has demonstrated that even subtle changes in substitution patterns can lead to markedly different coordination behaviors and biological activities. The study of isomeric ligands such as 5-(trifluoromethyl)pyridine-2-carboxylic acid versus 4-(trifluoromethyl)nicotinic acid revealed distinct coordination modes and varying binding affinities toward biological macromolecules. Complex formation studies showed that the N,O chelated coordination observed in one isomer differed from the N,O monodentate coordination seen in its positional isomer.

The following table illustrates the diversity of substitution patterns observed in trifluoromethylpyridine derivatives containing iodine and methoxy substituents:

Substitution Pattern Molecular Weight Unique Structural Features Electronic Distribution
3-Iodo-5-methoxy-2-trifluoromethyl 303.02 Electron-withdrawing groups adjacent to nitrogen Asymmetric electron density
5-Iodo-3-methoxy-2-trifluoromethyl 303.02 Alternating donor-acceptor pattern Enhanced π-electron delocalization
3-Iodo-6-methoxy-2-trifluoromethyl 303.02 Meta-relationship between iodine and methoxy Reduced steric interactions

The significance of positional isomerism extends beyond simple structural considerations to encompass fundamental questions about molecular recognition, binding selectivity, and synthetic accessibility. The development of efficient synthetic routes to specific isomers remains an active area of research, with particular emphasis on regioselective methodologies that can provide access to desired substitution patterns. The agricultural and pharmaceutical industries have demonstrated particular interest in trifluoromethylpyridine derivatives, with over twenty agrochemical products containing trifluoromethylpyridine moieties having received regulatory approval. This commercial success underscores the importance of understanding and controlling positional isomerism in these complex heterocyclic systems.

Properties

IUPAC Name

3-iodo-5-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-4-2-5(11)6(12-3-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPBHKBHPFYFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine derivative. One common method is the iodination of 5-methoxy-2-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C).

    Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) at low temperatures (-78°C to 0°C).

Major Products Formed

    Substitution: Formation of 3-azido-5-methoxy-2-(trifluoromethyl)pyridine or 3-thiocyanato-5-methoxy-2-(trifluoromethyl)pyridine.

    Oxidation: Formation of 3-iodo-5-methoxy-2-(trifluoromethyl)benzaldehyde.

    Reduction: Formation of 3-iodo-5-methoxy-2-methylpyridine.

Scientific Research Applications

3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine is primarily determined by its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The iodine atom can form halogen bonds with target proteins, influencing their structure and function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Below is a comparative analysis:

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine
  • Substituents : Chlorine (position 2), iodine (position 3), trifluoromethyl (position 5).
  • Key Differences : Replaces methoxy with chlorine, altering electronic properties. Chlorine’s electron-withdrawing nature may reduce nucleophilic aromatic substitution (NAS) reactivity compared to methoxy’s electron-donating effect.
  • Applications : Used in agrochemical intermediates due to halogen stability .
3-Iodo-5-(trifluoromethyl)pyridin-2-amine
  • Substituents : Amine (position 2), iodine (position 3), trifluoromethyl (position 5).
  • Commercial Availability : Priced at $400–$4,800 per gram, reflecting its specialized use .
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
  • Substituents : Fluoro (position 3), methoxy (position 2), trifluoromethyl (position 5).
  • Key Differences : Fluoro’s smaller size and strong electron-withdrawing effect may enhance metabolic stability in pharmaceuticals compared to iodine .
2-Chloro-5-iodopyridine
  • Substituents : Chlorine (position 2), iodine (position 5).
  • Physical Properties : Melting point 99°C; yellow crystalline form.
  • Applications : Intermediate in Suzuki-Miyaura couplings due to halogen reactivity .

Physicochemical and Reactivity Comparisons

Compound Name Molecular Weight Melting Point Key Reactivity Features Applications
3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine 333.06 g/mol Not reported High NAS and cross-coupling potential Drug discovery, agrochemicals
2-Chloro-5-iodopyridine 239.44 g/mol 99°C Halogen exchange reactions Organic synthesis intermediates
3-Iodo-5-(trifluoromethyl)pyridin-2-amine 288.03 g/mol Not reported Hydrogen bonding; CYP51 inhibition Antiparasitic agents
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine 235.11 g/mol Not reported Metabolic stability; electron-deficient aromatic ring Pharmaceutical lead optimization

Pharmacological and Industrial Relevance

  • Trifluoromethyl Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in neuropharmacology (e.g., nicotinic receptor modulation, as in ) .
  • Iodine vs. Chlorine/Fluorine : Iodine’s larger atomic radius facilitates cross-coupling (e.g., Buchwald-Hartwig amination), whereas chlorine/fluorine are preferred for cost-effective bulk synthesis .
  • Methoxy Group : Enhances solubility and directs electrophilic substitution in drug design .

Biological Activity

3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of iodine, methoxy, and trifluoromethyl groups in its structure enhances its chemical reactivity and biological profile.

The biological activity of this compound is influenced by its ability to interact with various molecular targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can modulate enzyme activities or receptor interactions:

  • Halogen Bonding : The iodine atom can participate in halogen bonding, influencing protein-ligand interactions.
  • Lipophilicity : The trifluoromethyl and methoxy groups increase the compound's solubility in lipid environments, facilitating cellular uptake.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with trifluoromethyl groups have shown promising results against various bacterial strains.
  • Anticancer Potential : Similar pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction.
  • Anti-inflammatory Effects : Some studies suggest that pyridine derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other trifluoromethyl-substituted pyridines:

CompoundBiological ActivityReference
2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridineAntimicrobial
4-TrifluoromethylpyridineAnticancer
5-Methoxy-2-(trifluoromethyl)pyridineAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of pyridine derivatives. For example:

Trifluoromethylation : Introduce the trifluoromethyl group via halogen exchange (e.g., using CF₃Cu or CF₃SiMe₃) under palladium catalysis .

Methoxy Group Installation : Methoxylation via nucleophilic aromatic substitution (SNAr) using NaOMe or MeOH in the presence of a base like K₂CO₃ .

Iodination : Direct iodination using N-iodosuccinimide (NIS) or I₂ with a directing group (e.g., methoxy) to regioselectively install iodine at the 3-position .

  • Key Considerations : Monitor reaction progress using TLC or LC-MS, and purify via column chromatography with hexane/ethyl acetate gradients.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy :
  • ¹H NMR to confirm methoxy (-OCH₃) integration and coupling patterns.
  • ¹⁹F NMR to verify the trifluoromethyl (-CF₃) signal at ~-60 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching C₈H₆F₃INO.
  • X-ray Crystallography : If single crystals are obtainable, this provides unambiguous confirmation of regiochemistry .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer :

  • Stability : The iodine substituent is light-sensitive. Store in amber vials at -20°C under inert gas (Ar/N₂) to prevent decomposition .
  • Compatibility : Avoid strong acids/bases to prevent cleavage of the methoxy or trifluoromethyl groups.

Advanced Research Questions

Q. How can researchers optimize coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for high yields in cross-couplings .
  • Solvent/Base : DMF or THF with Cs₂CO₃ enhances reactivity.
  • Troubleshooting : If low conversion occurs, screen additives like TBAB (tetrabutylammonium bromide) to stabilize intermediates.
  • Example Reaction :
SubstrateBoronic AcidCatalystYield (%)
3-Iodo-...PhB(OH)₂PdCl₂82

Q. How to resolve contradictory biological activity data in analogs of this compound?

  • Methodological Answer :

  • Positional Isomerism : Compare activity of 3-iodo vs. 4-iodo derivatives (e.g., 3-Iodo-5-methoxy vs. 4-Iodo-2-methoxy) to assess regiochemical effects .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to evaluate binding affinity differences caused by substituent orientation .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and target inhibition (IC₅₀) across multiple cell lines to validate trends .

Q. What strategies mitigate challenges in introducing multiple electron-withdrawing groups (e.g., -CF₃, -I) on pyridine?

  • Methodological Answer :

  • Order of Functionalization : Prioritize installing -CF₃ early due to its strong electron-withdrawing effect, which deactivates the ring for subsequent reactions .
  • Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to direct iodination/methoxylation at specific positions .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields for sterically hindered intermediates .

Data Analysis & Reproducibility

Q. How to address discrepancies in reported NMR chemical shifts for similar pyridine derivatives?

  • Methodological Answer :

  • Solvent Effects : Note shifts in DMSO-d₆ vs. CDCl₃ (e.g., -OCH₃ resonates at ~3.9 ppm in CDCl₃ vs. 3.7 ppm in DMSO).
  • Referencing : Use internal standards (TMS for ¹H/¹³C; CFCl₃ for ¹⁹F) to ensure consistency .
  • Comparative Analysis : Cross-reference with structurally validated analogs (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-amine ).

Applications in Drug Discovery

Q. What in vitro models are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Anticancer Activity : Test in HeLa or MCF-7 cells via apoptosis markers (Annexin V/PI staining) .
  • Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) .

Safety & Handling

Q. What precautions are critical when handling this iodinated pyridine derivative?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HI) .
  • Waste Disposal : Collect iodine-containing waste separately for halogen-specific treatment .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine
Reactant of Route 2
3-Iodo-5-methoxy-2-(trifluoromethyl)pyridine

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